
2-Tert-butyl-4-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-iodobenzonitrile is an organic compound with the molecular formula C11H12IN. It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 4 are replaced by a tert-butyl group and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-iodobenzonitrile typically involves the halogenation of a precursor compound. One common method is the iodination of 2-tert-butylbenzonitrile using iodine and a suitable oxidizing agent . The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) and a base like cesium fluoride (CsF) to promote the halogen exchange reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-4-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-tert-butyl-4-azidobenzonitrile .
Scientific Research Applications
2-Tert-butyl-4-iodobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the tert-butyl group. These functional groups influence the compound’s reactivity and interaction with other molecules . The iodine atom, being a good leaving group, facilitates substitution reactions, while the tert-butyl group provides steric hindrance that can affect the compound’s overall reactivity .
Comparison with Similar Compounds
2-Tert-butyl-4-bromobenzonitrile: Similar in structure but with a bromine atom instead of iodine.
2-Tert-butyl-4-chlorobenzonitrile: Contains a chlorine atom in place of iodine.
2-Tert-butyl-4-fluorobenzonitrile: Features a fluorine atom instead of iodine.
Uniqueness: 2-Tert-butyl-4-iodobenzonitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, particularly nucleophilic substitutions .
Properties
Molecular Formula |
C11H12IN |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
2-tert-butyl-4-iodobenzonitrile |
InChI |
InChI=1S/C11H12IN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3 |
InChI Key |
UMTYSWRJESLVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



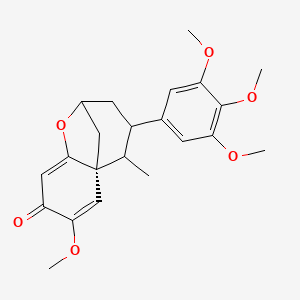
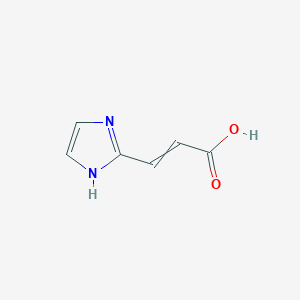
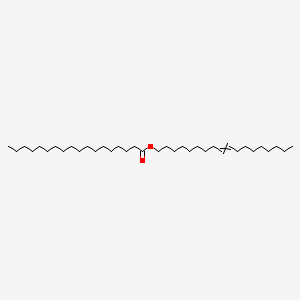
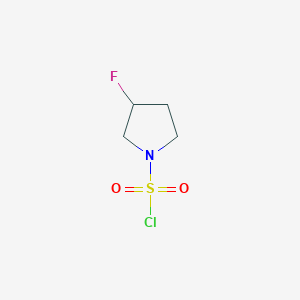
![3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B12440813.png)
![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
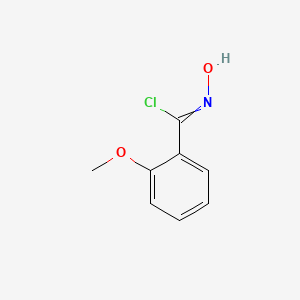
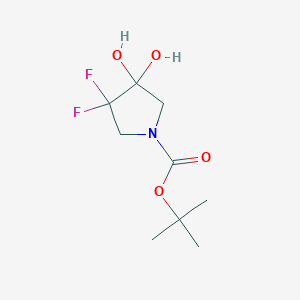
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-](/img/structure/B12440837.png)

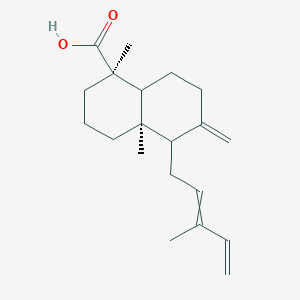
![tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B12440850.png)
![(3S,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12440851.png)
